3-Chloro-5-methoxypicolinonitrile
Description
Overview of Picolinonitrile Chemistry
Picolinonitrile, or 2-cyanopyridine, is the nitrile derivative of picolinic acid. It serves as a versatile precursor in organic synthesis. The chemistry of picolinonitrile is characterized by the reactivity of both the pyridine (B92270) ring and the nitrile group. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones.
The parent picolinonitrile is a compound with the molecular formula C6H4N2. chembk.com It presents as a substance with a melting point between 24-27°C and a boiling point of 212-215°C. chembk.com The presence of substituents on the pyridine ring can significantly modulate the reactivity of the picolinonitrile scaffold, a principle that is central to the design of complex molecules.
Significance of Substituted Pyridine Scaffolds in Chemical Research
Substituted pyridine scaffolds are a cornerstone of modern chemical research, with profound implications in medicinal chemistry and materials science. nih.govnih.gov These structures are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The nitrogen atom in the pyridine ring can improve the water solubility of molecules, a desirable property for drug candidates. nih.gov
The versatility of the pyridine ring allows for the introduction of a wide range of functional groups at various positions, leading to a diverse library of compounds with tailored electronic and steric properties. chemrxiv.org This adaptability has made substituted pyridines a "privileged scaffold" in drug discovery, meaning they are frequently found in biologically active compounds. rsc.org Research has shown that the substitution pattern on the pyridine ring is a critical determinant of a compound's pharmacological activity. nih.gov For instance, many FDA-approved drugs contain a monosubstituted pyridine ring. nih.gov
Positioning of 3-Chloro-5-methoxypicolinonitrile within Contemporary Chemical Synthesis and Theory
Within the broad landscape of substituted pyridines, this compound emerges as a highly functionalized building block for contemporary chemical synthesis. Its structure, featuring a chloro, a methoxy (B1213986), and a cyano group on the pyridine core, offers multiple points for chemical modification. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group at the meta positions relative to the nitrile and the ring nitrogen creates a unique electronic environment that can influence its reactivity in predictable ways.
This specific arrangement of substituents makes this compound a valuable intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, while the methoxy group can potentially be cleaved to reveal a hydroxyl group for further functionalization. The nitrile group itself is a versatile handle for constructing other functional groups. Therefore, this compound is strategically designed for use in combinatorial chemistry and the development of novel compounds with potential applications in areas like herbicide discovery.
Data for this compound
| Property | Value |
| Molecular Formula | C7H5ClN2O |
| CAS Number | 1450291-71-6 |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMWYRODDSNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 5 Methoxypicolinonitrile
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. google.comyoutube.comresearchgate.net For 3-Chloro-5-methoxypicolinonitrile, several strategic disconnections can be envisioned, primarily focusing on the sequential introduction of the chloro, methoxy (B1213986), and cyano functionalities onto the pyridine (B92270) core.
Strategic Disconnections for Picolinonitrile Core Synthesis
Two primary retrosynthetic approaches can be considered for the construction of the this compound backbone.
Route A: Functionalization of a Pre-substituted Pyridine Ring. This approach involves disconnecting the cyano group, leading back to a 3-chloro-5-methoxypyridine (B183929) precursor. This precursor can be further disconnected to simpler pyridine derivatives. This strategy relies on the robust and well-established methods for introducing a nitrile group onto a heterocyclic ring.
Route B: Building the Ring with Subsequent Functionalization. A more convergent approach involves the construction of the substituted pyridine ring from acyclic precursors already bearing some of the required functionalities. However, this is often more complex and less common for this specific substitution pattern.
A third possibility involves the disconnection of the chloro and methoxy groups, starting from a picolinonitrile derivative. This, however, presents challenges in controlling the regioselectivity of the halogenation and methoxylation steps.
Role of Halogenation and Methoxylation in Precursor Design
The design of suitable precursors is critically dependent on the timing and methodology of the halogenation and methoxylation steps.
In Route A , a key precursor is 3,5-dichloropyridine. researchgate.netenergetic-materials.org.cn This readily available starting material allows for the selective introduction of the methoxy group, followed by the installation of the cyano group. The differential reactivity of the two chlorine atoms is a key consideration in this approach.
Alternatively, starting with a molecule that already contains the methoxy group and then introducing the chlorine atom is another viable strategy. However, controlling the position of chlorination on a methoxypyridine ring can be challenging.
For a Sandmeyer-type reaction approach, a key precursor would be an amino-substituted picolinonitrile, such as 3-amino-5-chloropicolinonitrile (B1523901) or 5-amino-3-chloropicolinonitrile. nih.gov The synthesis of these precursors and the subsequent diazotization and substitution are crucial steps in this pathway.
Classical and Modern Synthetic Routes
The synthesis of this compound can be achieved through various classical and modern synthetic methodologies, each with its own set of advantages and challenges.
Multistep Synthesis from Readily Available Pyridine Derivatives
A common and practical approach to this compound involves a multi-step sequence starting from readily available pyridine derivatives. A prominent example is the synthesis starting from 3,5-dichloropyridine. researchgate.netenergetic-materials.org.cn
A plausible synthetic sequence is as follows:
Selective Methoxylation: 3,5-Dichloropyridine can be selectively methoxylated to yield 3-chloro-5-methoxypyridine. This reaction is typically carried out using sodium methoxide (B1231860) in methanol. The regioselectivity is governed by the electronic and steric effects of the chloro substituents on the pyridine ring. A study on the synthesis of a related compound, 3-Methoxy-5-chloro-2,6-dinitropyridine, demonstrated the feasibility of this selective methoxylation. energetic-materials.org.cn
Cyanation: The resulting 3-chloro-5-methoxypyridine can then be subjected to a cyanation reaction to introduce the nitrile group at the 2-position, affording the final product.
Another multistep approach could involve starting with 3-aminopyridine (B143674). Chlorination of 3-aminopyridine can yield 3-amino-5-chloropyridine. mdpi.com Subsequent diazotization followed by a Sandmeyer reaction with a cyanide source could potentially lead to the desired picolinonitrile. However, controlling the regioselectivity of the initial chlorination and the Sandmeyer reaction can be challenging.
| Starting Material | Key Intermediates | Final Product |
| 3,5-Dichloropyridine | 3-Chloro-5-methoxypyridine | This compound |
| 3-Aminopyridine | 3-Amino-5-chloropyridine | This compound |
Catalytic Approaches to Picolinonitrile Formation (e.g., Cross-Coupling Methodologies, Cyano-Functionalization)
Modern catalytic methods offer efficient and versatile routes to the formation of the picolinonitrile core. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. nih.govwikipedia.org
Palladium-Catalyzed Cyanation:
The key step in synthesizing this compound from 3-chloro-5-methoxypyridine is the introduction of the cyano group. Palladium-catalyzed cyanation of aryl halides has emerged as a powerful tool for this transformation. nih.gov Various cyanide sources can be employed, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone (B3395972) cyanohydrin.
A typical catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency and scope of this reaction. A mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media has been reported, which could be applicable to the synthesis of this compound. nih.gov
Sandmeyer-Type Cyanation:
An alternative catalytic approach involves a Sandmeyer-type reaction. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com This classical method for converting an amino group into a variety of functionalities, including a cyano group, has been adapted for heterocyclic systems. The synthesis of 3-amino-5-chloropicolinonitrile has been reported, which can serve as a precursor. chemicalbook.com The amino group can be diazotized using sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt can be treated with a copper(I) cyanide catalyst to yield the desired picolinonitrile.
| Catalytic Method | Precursor | Reagents |
| Palladium-Catalyzed Cyanation | 3-Chloro-5-methoxypyridine | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) |
| Sandmeyer-Type Cyanation | 3-Amino-5-chloropicolinonitrile | NaNO₂, acid, CuCN |
Direct Functionalization Strategies for this compound
Direct C-H functionalization represents a highly atom-economical and efficient approach to the synthesis of complex molecules. nih.govmdpi.com In the context of this compound, this would involve the direct and regioselective introduction of the chloro and methoxy groups onto a picolinonitrile scaffold.
While challenging due to the need for high regioselectivity, recent advances in transition-metal-catalyzed C-H activation offer potential pathways. Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, is a promising strategy. However, the development of methods for the direct 3-chlorination and 5-methoxylation of a pre-existing picolinonitrile ring remains an area of active research. The inherent electronic properties of the picolinonitrile ring would need to be carefully considered to achieve the desired regioselectivity.
Reaction Conditions and Parameter Optimization
The efficiency and viability of synthesizing this compound are critically dependent on the careful optimization of reaction conditions. Key parameters such as solvent choice, temperature, and catalyst systems play a pivotal role in maximizing yield and minimizing the formation of unwanted by-products.
Solvent Effects and Temperature Regimes
The selection of an appropriate solvent is crucial in influencing reaction rates, solubility of reagents, and the stabilization of intermediates. For the synthesis of substituted pyridines, a range of solvents from non-polar aprotic to polar aprotic are often employed. The choice is typically dictated by the specific reaction step, such as a chlorination or a nucleophilic substitution.
Temperature control is another critical factor. While higher temperatures can accelerate reaction rates, they can also lead to decreased selectivity and the formation of side products. For instance, in the chlorination of pyridine N-oxides, a common precursor route, temperatures are often carefully controlled, sometimes starting at low temperatures (e.g., 0-5 °C) during reagent addition and then gradually warming to room temperature or higher to drive the reaction to completion. google.com
Table 1: Illustrative Solvent and Temperature Conditions for Analogous Pyridine Syntheses
| Reaction Type | Starting Material Example | Solvent(s) | Temperature Range (°C) | Reference |
| Chlorination of Pyridine N-oxide | 3-Methylpyridine N-oxide | Dichloromethane (CH₂Cl₂) | 0 to Room Temperature | google.com |
| Oxidation | 4-Chloro-3-methoxy-2-picoline | Water | 83-90 | patsnap.com |
| Diazotization/Chlorination | 2-Amino-5-methylpyridine | Concentrated Hydrochloric Acid | 50 | google.com |
This table presents typical conditions for reactions analogous to those that could be used for the synthesis of this compound, based on literature for similar compounds.
Catalyst Selection and Ligand Design for Specific Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound, catalysts can be employed in various steps, including cross-coupling reactions to introduce substituents or in direct C-H functionalization approaches.
For instance, palladium-based catalysts are frequently used for cross-coupling reactions. The choice of ligand is critical for the success of these transformations, influencing the catalyst's stability, activity, and selectivity. Ligands such as Xantphos have been shown to be effective in the amination of polyhalogenated pyridines, demonstrating the importance of ligand design in controlling which position of the pyridine ring reacts. researchgate.net In other transformations, such as oxidation reactions, catalysts like phosphotungstic acid have been utilized. patsnap.com
Yield Enhancement and Side Product Minimization Strategies
Maximizing the yield of this compound while minimizing the formation of isomers and other impurities is a primary goal of process optimization. Several strategies can be employed to achieve this.
One common approach is the slow, controlled addition of reagents, particularly in highly exothermic reactions, to maintain a consistent temperature and minimize side reactions. The use of an excess of a particular reagent can also drive the reaction towards the desired product. For example, in chlorination reactions using agents like phosphorus oxychloride or thionyl chloride, the stoichiometry is carefully controlled. google.comgoogle.com
Purification techniques are also critical. After the reaction, the product is often isolated through extraction and then purified using methods such as distillation or chromatography to remove unreacted starting materials and by-products. The pH of the reaction mixture is often adjusted during workup to ensure the product is in a neutral, extractable form. google.com
Regioselectivity and Chemoselectivity in the Synthesis of this compound
The presence of multiple reactive sites on the pyridine ring and its substituents makes controlling regioselectivity and chemoselectivity a significant challenge in the synthesis of this compound.
Controlling Substitution Patterns on the Pyridine Ring
The introduction of the chloro, methoxy, and nitrile groups at the desired 3, 5, and 2-positions, respectively, requires a carefully planned synthetic route. The order of introduction of these groups is critical, as existing substituents strongly influence the position of subsequent functionalization.
For instance, the synthesis might start from a pre-functionalized pyridine ring. The directing effects of the substituents are paramount. An electron-donating group like a methoxy group will direct incoming electrophiles to different positions than an electron-withdrawing group like a nitrile. Advanced strategies, such as the generation of pyridyne intermediates from di- or tri-substituted pyridines, offer a powerful method for achieving specific substitution patterns. nih.govresearchgate.net This approach allows for the regioselective addition of nucleophiles to the highly reactive pyridyne.
Selective Functionalization of Nitrile, Chloro, and Methoxy Moieties
Once the core this compound structure is assembled, the distinct reactivity of the nitrile, chloro, and methoxy groups can be exploited for further derivatization.
Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The conditions for these reactions must be chosen carefully to avoid reactions at the other functional groups.
Chloro Group: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, or thiolates. The reactivity of the chloro group can be influenced by the electronic nature of the other substituents on the ring.
Methoxy Group: The methoxy group is generally less reactive than the chloro group towards nucleophilic substitution. However, it can be cleaved under strong acidic or Lewis acidic conditions to reveal a hydroxyl group, which can then be further functionalized.
The selective functionalization of one group in the presence of others is a key aspect of utilizing this compound as a building block. This chemoselectivity is often achieved by carefully controlling the reaction conditions, such as the choice of reagent, solvent, and temperature. For example, a mild nucleophile might react selectively with the more labile chloro group while leaving the methoxy and nitrile groups intact.
Reactivity and Reaction Mechanisms of 3 Chloro 5 Methoxypicolinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3-chloro-5-methoxypicolinonitrile, primarily involving the displacement of the chloride ion by a nucleophile. The pyridine (B92270) ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the electronic effects of the substituents.
Reactivity at the Chloro Position and Methoxylation Effects
The chlorine atom at the 3-position of the pyridine ring is the primary site for nucleophilic attack. The electron-withdrawing nature of both the adjacent nitrile group at the 2-position and the ring nitrogen atom significantly polarizes the C3-Cl bond, making the carbon atom electrophilic and susceptible to substitution.
Regiochemical Considerations in SNAr with Various Nucleophiles
The regiochemistry of nucleophilic attack on the this compound ring is primarily directed at the C3 position, leading to the displacement of the chloride. This is the most common and expected outcome due to the activation provided by the adjacent nitrile group and the inherent reactivity of halopyridines.
However, the nature of the nucleophile and the reaction conditions can sometimes influence the regioselectivity in related substituted pyridines. Studies on the reaction of 5-chloro-3-methoxypyridine with various amines have shown that while 5-aminated products are typically formed, the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) can lead to the formation of 4-aminated products through an aryne intermediate. While not directly applicable to the picolinonitrile derivative, this highlights the possibility of alternative reaction pathways under specific conditions.
For this compound, SNAr reactions with common nucleophiles such as amines, alkoxides, and thiols are expected to proceed with high regioselectivity at the C3 position.
Mechanistic Pathways of Nucleophilic Attack
The SNAr reaction of this compound is generally understood to proceed through a two-step addition-elimination mechanism.
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 3-position. This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and is stabilized by the electron-withdrawing nitrile group and the ring nitrogen atom. Computational studies on similar systems, like the reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine, have provided insights into the structure and stability of such intermediates. researchgate.netresearchgate.net
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.
Reactions Involving the Nitrile Group
The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to amides, carboxylic acids, amines, and aldehydes.
Hydrolysis and Amidation Pathways
The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions, typically requiring heating. libretexts.org The reaction proceeds in two stages: initial hydration to form the corresponding picolinamide (B142947), followed by further hydrolysis to the picolinic acid.
Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The final product is the carboxylic acid, 3-chloro-5-methoxypicolinic acid, and the corresponding ammonium (B1175870) salt. libretexts.org
Acid-Catalyzed Hydrolysis of this compound
| Reagents | Conditions | Product |
|---|
Under alkaline conditions, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide (B78521). This initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the free 3-chloro-5-methoxypicolinic acid.
Base-Catalyzed Hydrolysis of this compound
| Reagents | Conditions | Intermediate Product | Final Product (after acidification) |
|---|
By carefully controlling the reaction conditions, it is possible to stop the hydrolysis at the intermediate amide stage, yielding 3-chloro-5-methoxypicolinamide. This selective transformation is often challenging as the amide is also susceptible to hydrolysis under the same conditions.
Reduction Reactions to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a Primary Amine: Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. This typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often preferred for its clean conversion. The product of such a reaction would be (3-chloro-5-methoxypyridin-2-yl)methanamine.
Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) can be used to reduce nitriles to primary amines.
Reduction to an Aldehyde: The reduction of the nitrile to an aldehyde, 3-chloro-5-methoxypicolinaldehyde, can be achieved using specific reducing agents that can stop the reduction at the intermediate imine stage, which is then hydrolyzed upon workup. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.
Summary of Reduction Reactions of the Nitrile Group
| Desired Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Primary Amine | H₂, Pd/C or Raney Ni | Hydrogen pressure, solvent (e.g., ethanol) |
| Primary Amine | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup |
Cycloaddition Reactions of the Nitrile Functionality
The nitrile group (C≡N) is a versatile functional group capable of participating in various cycloaddition reactions, most notably [3+2] cycloadditions. In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring.
One of the most common and significant cycloaddition reactions for nitriles is the formation of tetrazoles through reaction with azides (NaN₃) or organic azides. nih.govmdpi.com This transformation is a powerful method for synthesizing tetrazole derivatives, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.org The reaction typically involves the [3+2] cycloaddition of the azide (B81097) anion to the nitrile carbon. mdpi.com The process is often catalyzed by Lewis acids (like ZnCl₂) or Brønsted acids, which activate the nitrile group, making it more susceptible to nucleophilic attack. organic-chemistry.org For a substrate like this compound, this reaction would theoretically yield the corresponding 5-(3-chloro-5-methoxypyridin-2-yl)-1H-tetrazole. The reaction conditions can vary, with some methods employing microwave acceleration or occurring in aqueous media. organic-chemistry.org
Although the nitrile group in picolinonitriles can be sterically hindered by the adjacent substituent on the pyridine ring, cycloadditions are generally feasible. The electronic nature of the pyridine ring, influenced by the chloro and methoxy (B1213986) substituents, would also play a role in the reactivity of the nitrile group. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the nitrile carbon, potentially facilitating the cycloaddition.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene. The nitrogen atom in the pyridine ring is strongly electron-withdrawing and deactivating towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion which is even more strongly deactivated.
The pyridine ring in this compound has three substituents, each influencing the position and feasibility of further electrophilic substitution.
Pyridine Nitrogen: As mentioned, it is a powerful deactivating group and directs incoming electrophiles primarily to the 3- and 5-positions.
Chloro Group (at C3): Halogens are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. In this molecule, the chloro group at C3 would direct incoming electrophiles to the C2, C4, and C6 positions.
Methoxy Group (at C5): The methoxy group is a strongly activating, ortho, para-directing group due to its powerful resonance electron-donating effect, which overrides its inductive electron-withdrawing effect. It would direct incoming electrophiles to the C4 and C6 positions.
Nitrile Group (at C2): The cyano group is a strongly deactivating group through both inductive and resonance effects, and it is a meta-director. It would direct incoming electrophiles to the C4 and C6 positions relative to its own position (which corresponds to C4 and C6 of the pyridine ring).
Considering the combined effects, the C4 and C6 positions are the most likely sites for electrophilic attack. The powerful activating effect of the C5-methoxy group would likely dominate, strongly directing an incoming electrophile to the ortho positions (C4 and C6). The directing effects of the nitrile and chloro groups are largely consistent with this. The C4 position is sterically less hindered than the C6 position (which is between the methoxy and the ring nitrogen). Therefore, electrophilic substitution, if it occurs, would be most favored at the C4 position.
Strategies to achieve electrophilic functionalization might involve:
Lithiation-trapping: A more common and predictable method for functionalizing pyridine rings is directed ortho-metalation (DoM). A strong base like lithium diisopropylamide (LDA) could potentially deprotonate the ring at a specific position (likely C4, directed by the methoxy group), followed by quenching with an electrophile. This circumvents the challenges of classical EAS.
Halogen-metal exchange: The existing chloro group could potentially be exchanged with a metal (e.g., using n-butyllithium), followed by reaction with an electrophile, although this would modify the C3 position rather than adding a new substituent.
N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. The N-oxide group is electron-donating through resonance, activating the C2, C4, and C6 positions to both electrophilic and nucleophilic attack, and can be removed later. However, this would alter the directing effects of the other substituents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are frequently applied to heteroaromatic halides.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. researchgate.net Aryl chlorides are significantly less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond, which makes the initial oxidative addition step to the Pd(0) catalyst more difficult. libretexts.org
To overcome this lower reactivity, specialized catalytic systems are often required for coupling aryl chlorides. These systems typically employ:
Electron-rich, bulky phosphine (B1218219) ligands: Ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig, as well as N-heterocyclic carbenes (NHCs), are effective. wikipedia.orgorganic-chemistry.org These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.
Higher reaction temperatures: Compared to reactions with aryl bromides or iodides, higher temperatures are often necessary to drive the reaction to completion.
The electronic environment of the pyridine ring also influences the reactivity of the C-Cl bond. The presence of electron-withdrawing groups (like the nitrile and the pyridine nitrogen itself) can make the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition, potentially enhancing its reactivity in cross-coupling reactions.
While specific examples for this compound are not documented in the searched literature, the scope of cross-coupling reactions with similar 3-chloropyridine (B48278) derivatives can be inferred.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester). It is a highly versatile method for forming C-C bonds. Successful Suzuki couplings of various chloropyridines have been reported, often requiring a suitable palladium catalyst/ligand system and a base like Na₂CO₃, K₃PO₄, or Cs₂CO₃. nih.govresearchgate.net The reaction is generally tolerant of a wide range of functional groups, suggesting that the methoxy and nitrile groups on the target molecule would likely be compatible under appropriate conditions.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.orgrsc.org Copper-free conditions have also been developed. The coupling of chloropyridines can be challenging, but there are reports of successful Sonogashira reactions with activated or specialized chloropyridines. soton.ac.uk
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and an amine (primary or secondary). wikipedia.orglibretexts.org This is one of the most effective methods for synthesizing aryl amines. The reaction requires a palladium catalyst with specific, often bulky phosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.org The reaction scope is broad, but limitations can arise from incompatible functional groups on either partner. For instance, a base-sensitive group could be problematic, although weaker bases like carbonates can sometimes be used with highly active catalysts.
For all these reactions, a key limitation would be the potential for side reactions. For example, the nitrile group could potentially be hydrolyzed under certain basic conditions, especially at elevated temperatures. Careful optimization of the catalyst, ligand, base, and solvent would be crucial to achieve successful cross-coupling with this compound.
Mechanistic Insights into Catalytic Cycles
While specific mechanistic studies detailing the catalytic cycles involving this compound are not extensively documented in the current body of scientific literature, insights can be drawn from the well-established mechanisms of similar chloropyridine derivatives in common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The catalytic cycle for the Suzuki-Miyaura coupling of a chloropyridine derivative like this compound with a boronic acid would typically proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The efficiency of this cycle can be influenced by the choice of palladium precursor, ligands, base, and solvent.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, which is crucial in the synthesis of many pharmaceuticals. The catalytic cycle is similar to the Suzuki coupling and involves:
Oxidative Addition: A Pd(0) complex reacts with the C-Cl bond of this compound.
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex and is subsequently deprotonated by a base to form an amido complex.
Reductive Elimination: The aryl and amino groups are reductively eliminated to form the aminated product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this step. researchgate.net
| Catalytic Cycle Step | Description | Key Intermediates/Species |
| Oxidative Addition | Insertion of the palladium catalyst into the carbon-halogen bond. | Pd(0), Ar-X, Ar-Pd(II)-X |
| Transmetalation (Suzuki) | Transfer of the organic group from the boron reagent to the palladium center. | Ar-Pd(II)-X, R-B(OR)2, Base, Ar-Pd(II)-R |
| Amine Coordination/Deprotonation (Buchwald-Hartwig) | Coordination of the amine to the palladium center followed by removal of a proton. | Ar-Pd(II)-X, R2NH, Base, Ar-Pd(II)-NR2 |
| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the active catalyst. | Ar-Pd(II)-R or Ar-Pd(II)-NR2, Ar-R or Ar-NR2, Pd(0) |
Table 1: Generalized Steps in Palladium-Catalyzed Cross-Coupling Reactions
Radical Reactions and Photochemical Transformations
The presence of a C-Cl bond and an aromatic system in this compound suggests its potential to participate in radical and photochemical reactions.
Homolytic Cleavage of C-Cl Bonds
The carbon-chlorine bond in chloropyridines can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and chlorine atoms, resulting in the formation of a pyridyl radical and a chlorine radical. masterorganicchemistry.com This process typically requires energy input, such as heat or light.
The bond dissociation enthalpy (BDE) is a key parameter that determines the ease of homolytic cleavage. While the specific BDE for the C-Cl bond in this compound has not been reported, computational studies on related chlorobenzenes and other chloroaromatics can provide an estimate. For instance, density functional theory (DFT) calculations have been used to determine the C-Cl BDEs of various environmental pollutants. libretexts.org These studies indicate that the BDE can be influenced by the presence and nature of other substituents on the aromatic ring. It is plausible that the methoxy and cyano groups on the pyridine ring of this compound will have an effect on its C-Cl BDE.
| Compound Class | Typical C-Cl Bond Dissociation Enthalpy (kcal/mol) | Factors Influencing BDE |
| Chloroalkanes | 81-84 | Hybridization of the carbon atom |
| Chloroalkenes | 88-93 | Hybridization, resonance stabilization |
| Chloroaromatics | ~95 | Aromaticity, substituent effects |
Table 2: Representative C-Cl Bond Dissociation Enthalpies
The pyridyl radical generated from homolytic cleavage is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.
Photochemical Pathways of this compound
The photochemical behavior of chloropyridines has been a subject of interest. Irradiation with UV light can promote the molecule to an excited state, from which it can undergo various transformations. For chloropyridines, two primary photochemical pathways are often considered:
Heterolytic Cleavage: In polar solvents, the excited state may undergo heterolytic cleavage of the C-Cl bond to form a pyridyl cation and a chloride anion. The pyridyl cation can then be trapped by nucleophiles present in the medium, such as water, leading to the formation of hydroxypyridine derivatives.
Homolytic Cleavage: As discussed previously, absorption of light can provide the energy required for homolytic cleavage of the C-Cl bond, generating a pyridyl radical and a chlorine radical. This pathway is often favored in non-polar solvents. The resulting radicals can then engage in a variety of secondary reactions. Studies on 2-chloropyrimidine (B141910) have shown that UV irradiation can lead to both heterolytic and homolytic C-Cl bond rupture, with the latter occurring from the triplet excited state. masterorganicchemistry.com
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Chloro 5 Methoxypicolinonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing irrefutable evidence of the molecular structure.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial information regarding the chemical environment of the atoms within the 3-Chloro-5-methoxypicolinonitrile molecule.
¹H NMR Analysis: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The pyridine (B92270) ring contains two aromatic protons, H4 and H6. Due to the anisotropic effects of the ring and the influence of the electron-withdrawing chloro and nitrile groups and the electron-donating methoxy (B1213986) group, these protons will appear in the downfield region of the spectrum. The proton at the C6 position (H6) is expected to be a doublet, coupled to the proton at the C4 position (H4). Similarly, H4 will appear as a doublet due to coupling with H6. Their coupling constant (⁴JHH) would be relatively small, characteristic of a meta-relationship.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.
¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show seven distinct signals, one for each of the unique carbon atoms in the molecule.
Aromatic Carbons: The five carbon atoms of the pyridine ring will each produce a signal in the aromatic region (typically 110-160 ppm). The carbons directly bonded to the electronegative chlorine (C3) and nitrogen atoms (C2, C6), as well as the carbon bearing the methoxy group (C5), will have characteristic chemical shifts.
Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) will appear as a distinct signal in a region around 115-120 ppm.
Methoxy Carbon: The carbon of the methoxy group will produce a signal in the upfield region, typically around 55-60 ppm.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 8.0 - 8.2 (d) | C2: 145-150 |
| H6 | 8.4 - 8.6 (d) | C3: 130-135 |
| -OCH₃ | 3.9 - 4.1 (s) | C4: 120-125 |
| C5: 155-160 | ||
| C6: 148-153 | ||
| -CN: 115-120 | ||
| -OCH₃: 55-60 |
While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity. googleapis.comgoogle.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H4 and H6), confirming their coupling relationship and proximity within the spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). google.com Key correlations would be observed between:
The H4 proton signal and the C4 carbon signal.
The H6 proton signal and the C6 carbon signal.
The methoxy proton singlet and the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, the following key HMBC correlations would be expected:
The methoxy protons (-OCH₃) would show a correlation to the C5 carbon, confirming the position of the methoxy group.
The H4 proton would show correlations to C2, C5, and C6.
The H6 proton would show correlations to C2, C4, and the nitrile carbon (-CN). These correlations unambiguously establish the substitution pattern on the pyridine ring.
Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
| COSY | H4 ↔ H6 | Confirms meta-coupling between aromatic protons. |
| HMQC/HSQC | H4 ↔ C4 | Confirms direct C-H bond. |
| H6 ↔ C6 | Confirms direct C-H bond. | |
| -OCH₃ protons ↔ -OCH₃ carbon | Confirms methoxy group assignment. | |
| HMBC | -OCH₃ protons ↔ C5 | Confirms position of the methoxy group. |
| H6 ↔ -CN | Confirms position of the nitrile group relative to H6. | |
| H4 ↔ C2, C5, C6 | Establishes connectivity around the pyridine ring. |
Advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine spatial proximity between atoms, which is essential for stereochemical and conformational analysis. However, this compound is a small, largely planar, and conformationally rigid molecule. It does not possess any stereocenters or freely rotating bonds that would lead to distinct, stable conformers. Therefore, these advanced NMR experiments are generally not applicable or necessary for the structural elucidation of this specific compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the molecular formula C₇H₅ClN₂O, the theoretical exact mass can be calculated. Experimental measurement of this exact mass by HRMS would serve as definitive confirmation of the compound's elemental composition. While specific HRMS data is not publicly available, a low-resolution mass spectrometry result has shown a protonated molecule at m/z = 169 (M+H)⁺, which corresponds to the nominal mass of the compound.
Calculated Exact Mass for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C₇H₅³⁵ClN₂O | [M+H]⁺ | 169.0163 |
| C₇H₅³⁷ClN₂O | [M+H]⁺ | 171.0134 |
The presence of a chlorine atom would be evident from the characteristic M and M+2 isotopic pattern, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Analyzing the fragmentation patterns in mass spectrometry provides valuable structural information. The method of ionization (EI or ESI) influences the fragmentation process.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is useful for confirming the molecular weight of the compound.
Electron Ionization (EI): EI is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can help identify the compound. For this compound, several fragmentation pathways can be predicted:
Loss of a methyl radical: A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 153.
Loss of formaldehyde: Another possible pathway is the elimination of formaldehyde (CH₂O), resulting in a fragment at m/z 138.
Loss of chlorine: Cleavage of the carbon-chlorine bond could lead to the loss of a chlorine radical (•Cl), giving a fragment at m/z 133.
Loss of HCN: The pyridine ring could undergo cleavage, potentially losing a molecule of hydrogen cyanide (HCN).
These predicted pathways help in confirming the presence of the various functional groups within the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the parent molecule is first ionized and isolated, then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.
For this compound (molecular weight approximately 168.57 g/mol ), the fragmentation process would likely involve characteristic losses of its functional groups. The analysis of these fragments allows for the unambiguous confirmation of the compound's connectivity. Common fragmentation pathways in mass spectrometry include the loss of small, stable neutral molecules. miamioh.edulibretexts.org
Potential fragmentation pathways for the protonated molecule [M+H]⁺ of this compound would include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to a significant fragment ion.
Loss of formaldehyde (CH₂O): Another possible fragmentation pathway for the methoxy group.
Loss of hydrogen cyanide (HCN): A characteristic fragmentation involving the nitrile group and the pyridine ring.
Loss of chlorine radical (•Cl): Cleavage of the carbon-chlorine bond.
These fragmentation processes provide strong evidence for the presence and location of the various substituents on the pyridine ring. researchgate.net
Table 1: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
|---|---|---|---|
| 169.02 | 154.00 | •CH₃ | Methoxy group |
| 169.02 | 139.01 | CH₂O | Methoxy group |
| 169.02 | 142.01 | HCN | Nitrile and Pyridine Ring |
Note: m/z values are monoisotopic and may vary slightly based on instrumentation.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which occur at characteristic frequencies.
The structure of this compound contains three key functional moieties: a nitrile group (-C≡N), a methoxy group (-OCH₃), and a substituted pyridine ring. Each of these groups exhibits distinct vibrational frequencies.
Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is highly characteristic and appears in a relatively clean region of the spectrum, typically between 2200 and 2230 cm⁻¹. nih.gov This band is often strong in both IR and Raman spectra.
Methoxy Group (-OCH₃): This group is identified by several bands. The C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are also characteristic and are typically observed in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.
Pyridine Moiety: As a heteroaromatic ring, pyridine has several characteristic vibrations. The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. elixirpublishers.com C-H in-plane and out-of-plane bending vibrations also provide structural information. elixirpublishers.com The presence of substituents (chloro, methoxy, and nitrile) will shift these frequencies compared to unsubstituted pyridine.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N stretch | 2230 - 2200 |
| Methoxy | C-H stretch (asymmetric & symmetric) | 2960 - 2850 |
| Methoxy | C-O stretch (asymmetric) | 1275 - 1200 |
| Methoxy | C-O stretch (symmetric) | 1050 - 1000 |
| Pyridine | C=N ring stretch | 1600 - 1500 |
| Pyridine | C=C ring stretch | 1595 - 1430 |
| Pyridine | C-H in-plane bend | 1280 - 1120 |
| Pyridine | C-H out-of-plane bend | 950 - 800 |
In analyzing the IR or Raman spectrum of this compound, the presence of a sharp, strong band around 2225 cm⁻¹ would be a clear indicator of the nitrile group. nih.gov The observation of bands in the 2960-2850 cm⁻¹ region would confirm the C-H bonds of the methoxy group, while a strong absorption around 1250 cm⁻¹ would correspond to its C-O stretch.
The aromatic region, between 1600 and 1400 cm⁻¹, would display a pattern of several bands characteristic of the substituted pyridine ring. The specific frequencies and relative intensities of these bands would be influenced by the electronic effects of the chloro, methoxy, and nitrile substituents. Finally, a band in the 800-600 cm⁻¹ region would likely be attributable to the C-Cl stretching vibration. The collective presence of these bands allows for a confident identification of the molecule's key functional groups.
X-ray Crystallography
While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers an unparalleled, definitive picture of the molecular structure in the solid state.
Single crystal X-ray diffraction is a non-destructive technique that provides precise three-dimensional coordinates of every atom in a molecule (excluding hydrogen atoms in some cases). unimi.itcarleton.edu This allows for the direct measurement of bond lengths, bond angles, and torsion angles, confirming the exact molecular geometry and connectivity.
For a derivative like this compound, obtaining a suitable single crystal is the first critical step. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. carleton.edu The analysis provides the unit cell dimensions and the electron density map, from which the atomic positions are refined to yield the final structure.
While specific crystallographic data for this compound is not publicly available, data from a closely related structure, 3-Chloro-5-methoxy-2,6-dinitropyridine, illustrates the type of information obtained. nih.gov
Table 3: Example Crystal Data for a Related Compound: 3-Chloro-5-methoxy-2,6-dinitropyridine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄ClN₃O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.6490 (13) |
| b (Å) | 10.842 (2) |
| c (Å) | 12.715 (3) |
| β (°) | 95.55 (3) |
| Volume (ų) | 912.3 (3) |
This data demonstrates the precise structural parameters determined through single crystal X-ray diffraction.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org The analysis of these interactions is crucial for understanding the physical properties of the material.
For this compound, several types of intermolecular interactions would be expected to dictate the crystal packing:
π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the chloro and nitrile substituents, would likely promote offset face-to-face π-stacking interactions between adjacent molecules. nih.govresearchgate.net
C-H···N Interactions: Weak hydrogen bonds between the aromatic C-H donors of one molecule and the nitrogen atoms of either the pyridine ring or the nitrile group of a neighboring molecule are common in such structures. nih.govresearchgate.net These interactions often form chains or sheets within the crystal lattice.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the nitrogen or oxygen atoms as acceptors on adjacent molecules.
In the related structure 3-Chloro-5-methoxy-2,6-dinitropyridine, no classical hydrogen bonding or π-π stacking was observed, indicating that other, more subtle forces govern its packing. nih.gov However, in chlorocyanopyridines, C-H···N interactions and π-stacking are significant packing forces, suggesting they would likely play a role in the crystal structure of this compound. nih.govresearchgate.net A detailed crystallographic study would precisely map these interactions and explain the resulting three-dimensional supramolecular architecture.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Chloro-5-methoxy-2,6-dinitropyridine |
| 5-methylpicolinonitrile |
| Phosphorus pentachloride |
| Thionyl chloride |
| Dichloromethane |
| Pyridine |
| 4-chloropyridine-2-carbonitrile |
Conformational Analysis in the Solid State
A pertinent example is the structural analysis of 3-Chloro-5-methoxy-2,6-dinitropyridine, which shares the same substitution pattern on the pyridine ring at positions 3 and 5. X-ray diffraction studies of this derivative offer a window into the solid-state conformation of a molecule with similar electronic and steric influences.
The crystal structure of 3-Chloro-5-methoxy-2,6-dinitropyridine reveals significant details about its molecular geometry. nih.gov The pyridine ring itself provides a relatively rigid scaffold. However, the exocyclic substituents, particularly the nitro and methoxy groups, can exhibit rotational freedom, leading to different possible conformations.
In the solid state, the conformation is often a compromise between intramolecular steric and electronic effects and the demands of efficient crystal packing. For 3-Chloro-5-methoxy-2,6-dinitropyridine, the methoxy group is observed to be nearly co-planar with the pyridine ring. This planarity suggests a degree of electronic conjugation between the oxygen lone pairs and the aromatic π-system.
Conversely, the two nitro groups are significantly twisted with respect to the pyridine ring. The dihedral angles, which describe the rotation around the C-N bond, are 33.12 (13)° and 63.66 (14)°. nih.gov This twisting is likely a consequence of steric hindrance between the bulky nitro groups and the adjacent substituents on the ring. The interplay of these steric repulsions and the electronic interactions dictates the final observed conformation in the crystal lattice.
The detailed crystallographic data for 3-Chloro-5-methoxy-2,6-dinitropyridine provides a solid foundation for understanding the conformational behavior of related molecules. The bond lengths and angles within the pyridine ring are consistent with those expected for an aromatic heterocyclic system, though they are subtly influenced by the electronic nature of the various substituents.
Interactive Data Table: Crystal Data and Structure Refinement for 3-Chloro-5-methoxy-2,6-dinitropyridine nih.gov
| Parameter | Value |
| Empirical Formula | C₆H₄ClN₃O₅ |
| Formula Weight | 233.57 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.6490 (13) |
| b (Å) | 10.842 (2) |
| c (Å) | 12.715 (3) |
| β (°) | 95.55 (3) |
| Volume (ų) | 912.3 (3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.701 |
| Absorption Coefficient (mm⁻¹) | 0.43 |
| F(000) | 472 |
Interactive Data Table: Selected Torsion Angles for 3-Chloro-5-methoxy-2,6-dinitropyridine nih.gov
| Atoms (C-C-N-O) | Angle (°) |
| C1-C2-N1-O1 | -33.9 (3) |
| C3-C2-N1-O2 | -32.8 (3) |
| C1-C6-N2-O3 | 64.2 (3) |
| C5-C6-N2-O4 | 63.2 (3) |
Computational and Theoretical Studies of 3 Chloro 5 Methoxypicolinonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the behavior of 3-Chloro-5-methoxypicolinonitrile.
Geometry Optimization and Energetic Stability
A fundamental step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The energetic stability of the optimized structure would provide a measure of its thermodynamic stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.
Electrostatic Potential Maps and Charge Distribution
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is valuable for predicting how a molecule will interact with other charged or polar species. For this compound, an ESP map would highlight electron-rich regions (negative potential), likely around the nitrogen atom of the nitrile group and the oxygen of the methoxy (B1213986) group, and electron-poor regions (positive potential).
Spectroscopic Property Prediction and Validation
Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predicted values, when compared with experimental spectra, can help confirm the correct assignment of signals and provide a deeper understanding of the electronic environment of the nuclei.
Vibrational Frequency Calculations for IR and Raman Spectra
Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its Infrared (IR) and Raman spectra. For this compound, these calculations would help in assigning the observed spectral bands to specific vibrational modes, such as the C≡N stretch of the nitrile group, C-Cl stretch, and various vibrations of the pyridine (B92270) ring and methoxy group.
While specific computational studies on this compound are not readily found, the methodologies described above represent the standard approach for a thorough theoretical investigation of such a compound. The data tables below are presented as a template for what such an analysis would yield.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational modeling allows for the exploration of potential reaction pathways, which are the step-by-step sequences of elementary reactions that lead from reactants to products. This is particularly valuable for complex organic transformations where multiple competing pathways may exist.
Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful in elucidating reaction mechanisms. nih.govrsc.org These methods can map out the potential energy surface of a reaction, identifying stable intermediates and the transition states that connect them. For this compound, this could involve modeling its synthesis or its subsequent functionalization. For instance, the synthesis of this compound from 3,5-dichloropicolinonitrile and sodium methoxide (B1231860) could be computationally modeled to understand the nucleophilic aromatic substitution mechanism. google.com
While specific studies on this compound are not prevalent in public literature, the principles of computational mechanistic elucidation are well-established for related heterocyclic systems. researchgate.netmdpi.com For example, a computational study on the formation of picolinyl ester derivatives would involve modeling the activation of a carboxyl group and its subsequent reaction with a picolinyl alcohol. researchgate.net Similarly, the mechanism of reactions involving the cyano group of this compound, such as hydrolysis or cycloaddition reactions, could be investigated. A recent study on the Thorpe reaction, which involves the dimerization of nitriles, utilized DFT calculations to revise the previously proposed mechanism, highlighting the power of computational chemistry in correcting long-held assumptions. mdpi.com
A critical aspect of reaction pathway modeling is the calculation of activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. By calculating the energies of the reactants, transition states, and products, computational chemists can predict which reaction pathway is kinetically favored.
For this compound, this could be applied to various transformations. For example, in a Suzuki coupling reaction, where the chlorine atom is replaced, DFT calculations could be used to determine the activation energies for the oxidative addition, transmetalation, and reductive elimination steps. This would provide insights into the rate-limiting step of the catalytic cycle and guide the optimization of reaction conditions, such as the choice of catalyst, ligand, and base.
To illustrate this, consider a hypothetical competing reaction for this compound: nucleophilic substitution at the 3-position versus the 5-position. A computational study could calculate the activation energies for both pathways.
Table 1: Hypothetical Activation Energies for Nucleophilic Substitution on a Dihalo-Picolinonitrile Precursor
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Substitution at C3 | -5.2 | +15.8 | 21.0 |
| Substitution at C5 | -4.8 | +20.1 | 24.9 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
In this hypothetical scenario, the lower activation energy for substitution at the C3 position suggests that this pathway would be kinetically favored, leading to the preferential formation of the 3-substituted product.
Molecular Dynamics Simulations
While quantum mechanical methods like DFT are excellent for studying the details of chemical reactions, they are computationally expensive and typically limited to relatively small systems and short timescales. Molecular dynamics (MD) simulations, on the other hand, use classical mechanics to simulate the movement of atoms and molecules over time. This allows for the study of larger systems and longer-timescale phenomena, such as conformational changes and intermolecular interactions.
Even for a relatively rigid molecule like this compound, some degree of conformational flexibility exists, primarily around the methoxy group. The rotation of the methyl group and the C-O bond can be explored using MD simulations. These simulations can provide information on the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule interacts with other molecules, such as solvents or the active site of an enzyme.
An MD simulation would track the positions of all atoms in the molecule over time, governed by a force field that describes the potential energy of the system. The simulation would generate a trajectory of atomic motion, from which various properties can be calculated.
Table 2: Hypothetical Conformational Analysis of the Methoxy Group in this compound
| Dihedral Angle (C4-C5-O-CH3) | Potential Energy (kcal/mol) | Population (%) |
| 0° (eclipsed) | +3.5 | 5 |
| 60° (gauche) | +0.5 | 45 |
| 120° (eclipsed) | +3.2 | 5 |
| 180° (anti) | 0.0 | 45 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
The hypothetical data in this table suggests that the gauche and anti conformations are the most stable and therefore the most populated. This type of information is valuable for understanding the three-dimensional shape of the molecule and its potential binding modes.
Synthetic Applications of 3 Chloro 5 Methoxypicolinonitrile As a Chemical Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of 3-chloro-5-methoxypicolinonitrile is a key component in the assembly of intricate molecular architectures, particularly those containing fused heterocyclic rings. These complex structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.
Formation of Fused Ring Systems and Polycyclic Compounds
The reactive nature of the nitrile and chloro substituents on the pyridine (B92270) ring of this compound makes it an ideal candidate for constructing fused heterocyclic systems. Through carefully designed reaction sequences, additional rings can be annulated onto the initial pyridine core, leading to the formation of polycyclic compounds with varied and often enhanced biological or material properties.
For instance, the nitrile group can undergo cyclization reactions with adjacent functional groups, which can be introduced by substitution of the chloro atom. One common strategy involves the reaction with binucleophilic reagents, where one nucleophilic center reacts with the chloro group and the other participates in a cyclization with the nitrile. This can lead to the formation of various fused systems such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines, which are known scaffolds in pharmacologically active compounds. researchgate.netmdpi.comsemanticscholar.org While direct examples with this compound are not extensively documented in readily available literature, the principles of these reactions are well-established with analogous chloropyridinecarbonitriles.
Another approach involves intramolecular cyclization of derivatives of this compound. For example, a substituent introduced at the chloro position could contain a reactive site that, under specific conditions, cyclizes onto one of the pyridine ring carbons or the nitrile group. Computational studies on similar systems, such as the cyclization of diacetyl-dimethylpyridine derivatives, have shown that the reaction pathway can be directed by factors like acidity and the formation of stable intermediates. frontierspecialtychemicals.com
The following table outlines potential fused heterocyclic systems that could be synthesized from this compound based on established synthetic strategies for similar compounds.
| Fused Heterocycle | Potential Synthetic Strategy |
| Thieno[2,3-b]pyridine | Reaction with a sulfur-containing nucleophile (e.g., thioglycolate) followed by intramolecular cyclization. |
| Furo[2,3-b]pyridine | Reaction with a protected hydroxy-nucleophile, deprotection, and subsequent cyclization. |
| Pyrrolo[2,3-b]pyridine | Reaction with an amino-nucleophile followed by intramolecular cyclization. mdpi.com |
| Pyrazolo[3,4-b]pyridine | Reaction of a hydrazinyl-substituted pyridine intermediate. researchgate.net |
Derivatization to Access Diverse Pyridine-Based Scaffolds
The functional groups of this compound provide multiple handles for derivatization, enabling the synthesis of a wide variety of substituted pyridine-based scaffolds. These scaffolds are foundational in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals. The pyridine ring itself is a common feature in many biologically active molecules. mdpi.com
The chloro group at the 3-position can be readily displaced by a range of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities such as amino, alkoxy, and thioether groups. The reactivity of the chloro group is influenced by the electronic nature of the other substituents on the pyridine ring.
The nitrile group at the 2-position is also a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions to form other heterocyclic rings. These transformations significantly expand the range of accessible pyridine-based scaffolds.
The methoxy (B1213986) group at the 5-position can also be a site for chemical modification. Although generally less reactive than the chloro group, it can be cleaved under specific conditions to yield a hydroxyl group, which can then be further functionalized. This adds another layer of diversity to the potential scaffolds that can be generated from the starting material.
A study on the solid-phase synthesis of pyridine-based derivatives from 2-chloro-5-bromopyridine highlights the utility of such halogenated pyridines in creating libraries of compounds. bldpharm.comresearchgate.net This approach allows for the systematic variation of substituents on the pyridine ring, facilitating the exploration of structure-activity relationships.
Role in the Synthesis of Advanced Intermediates
This compound is a key starting material for the synthesis of more complex and functionally rich molecules that serve as advanced intermediates in multi-step synthetic pathways. The strategic manipulation of its functional groups allows for the stepwise construction of target molecules with high precision.
Transformation into Pyridine Carboxylic Acids or Amides
One of the most common and synthetically useful transformations of this compound is the conversion of the nitrile group into a carboxylic acid or an amide. These functional groups are prevalent in a vast number of biologically active compounds and serve as key handles for further chemical modifications, such as peptide couplings or esterifications.
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. For example, heating a picolinonitrile derivative with a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will yield the corresponding picolinic acid. A patent describes the synthesis of 5-chloro-3-methyl-pyridine-2-carboxylic acid from the corresponding nitrile by refluxing with sodium hydroxide in ethanol.
Alternatively, the nitrile group can be partially hydrolyzed to an amide. This can often be achieved under milder conditions than full hydrolysis to the carboxylic acid. The resulting picolinamide (B142947) is also a valuable intermediate for further synthetic transformations. The synthesis of pyrimidines, for example, can be achieved through the direct condensation of amides and nitriles. researchgate.net
The following table summarizes the transformation of the nitrile group and the typical reagents used.
| Transformation | Reagent(s) | Resulting Functional Group |
| Full Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) or Strong Base (e.g., NaOH, KOH) | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | Controlled acidic or basic conditions | Amide (-CONH₂) |
Introduction of Diverse Functionalities via the Nitrile, Chloro, or Methoxy Groups
The three distinct functional groups of this compound offer a rich platform for introducing a wide array of other chemical moieties, thereby enabling the synthesis of a diverse set of advanced intermediates.
Nitrile Group: Beyond hydrolysis, the nitrile group can undergo a variety of other transformations. It can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting aminomethylpyridine is a valuable building block for further derivatization. The nitrile group can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.
Chloro Group: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its replacement with a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the introduction of new functional groups at this position. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group. Research on the reactions of chloroazines with various nucleophiles has demonstrated the feasibility of such substitutions.
Methoxy Group: The methoxy group is generally more stable than the chloro group but can be cleaved to a hydroxyl group using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The resulting hydroxypyridine can then be used in a variety of subsequent reactions, such as etherification or esterification, to introduce further diversity.
The following table provides examples of reactions at each of the functional groups to introduce new functionalities.
| Functional Group | Reaction Type | Reagent(s) | New Functional Group |
| Nitrile (-CN) | Reduction | LiAlH₄ | Aminomethyl (-CH₂NH₂) |
| Nitrile (-CN) | Reaction with Grignard Reagent | R-MgX, then H₃O⁺ | Ketone (-COR) |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | R-NH₂ | Amino (-NHR) |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | R-OH / Base | Alkoxy (-OR) |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | R-SH / Base | Thioether (-SR) |
| Methoxy (-OCH₃) | Ether Cleavage | HBr or BBr₃ | Hydroxyl (-OH) |
Development of Libraries of Substituted Pyridine Analogs
The strategic positioning of three distinct and reactive functional groups makes this compound an excellent scaffold for the development of combinatorial libraries of substituted pyridine analogs. Combinatorial chemistry is a powerful tool in drug discovery and materials science, allowing for the rapid synthesis and screening of a large number of structurally related compounds to identify those with desired properties. soton.ac.ukgre.ac.uk
By systematically reacting each of the functional groups of this compound with a diverse set of building blocks, a large library of unique compounds can be generated. For example, a library can be constructed by first reacting the chloro group with a set of different amines. Each of the resulting amino-substituted pyridines can then be further diversified by transforming the nitrile group into a carboxylic acid and coupling it with a variety of alcohols to form a library of esters. Finally, the methoxy group could be cleaved and the resulting hydroxyl group could be reacted with a range of acylating or alkylating agents.
Both solid-phase and solution-phase synthesis methodologies can be employed for the construction of such libraries. soton.ac.ukresearchgate.netnih.gov In solid-phase synthesis, the pyridine scaffold can be attached to a resin, allowing for easy purification after each reaction step. This approach is particularly well-suited for the generation of large libraries. Solution-phase synthesis, on the other hand, can be more readily scaled up for the synthesis of larger quantities of individual compounds. The synthesis of pyridine- and pyrimidine-based fragment libraries has been successfully demonstrated using both microwave and flow chemistry methodologies, often employing supported reagents to simplify work-up procedures. soton.ac.ukresearchgate.net
The development of libraries based on the this compound scaffold provides a powerful platform for the discovery of new bioactive molecules and materials with novel properties.
Parallel Synthesis and High-Throughput Derivatization
The structure of this compound is well-suited for parallel synthesis and high-throughput derivatization, methodologies that are central to modern drug discovery and materials science. The presence of a reactive chlorine atom at the 3-position allows for a variety of cross-coupling and nucleophilic substitution reactions, enabling the rapid generation of a multitude of derivatives from a common core structure.
One of the most powerful and widely used reactions for the derivatization of halo-pyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and a wide range of boronic acids or their esters. The versatility of commercially available boronic acids allows for the introduction of a vast array of substituents, including aryl, heteroaryl, and alkyl groups, at the 3-position of the picolinonitrile scaffold.
A notable example of this application is found in the synthesis of immunopotentiating compounds, where this compound is a key intermediate. nih.gov In a documented procedure, this compound was coupled with a boronic acid derivative in the presence of a palladium catalyst to furnish the desired biaryl product. nih.gov The reaction conditions for such a transformation are generally mild and tolerant of a wide range of functional groups, making them highly amenable to adaptation for parallel synthesis formats. By employing a diverse set of boronic acids in a multi-well plate format, a large library of analogs can be efficiently synthesized.
Below is a representative table illustrating the key components of a Suzuki-Miyaura coupling reaction utilizing this compound, which can be adapted for high-throughput synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | (Het)Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-((Het)Aryl)-5-methoxypicolinonitrile |
This approach allows for the systematic variation of the substituent at the 3-position, enabling the rapid exploration of the chemical space around the picolinonitrile core. The resulting library of compounds can then be screened for desired biological activities or material properties.
Beyond Suzuki coupling, the chlorine atom can also be displaced by various nucleophiles in nucleophilic aromatic substitution (SNA) reactions. This provides another avenue for rapid derivatization, allowing for the introduction of amines, alcohols, thiols, and other nucleophilic fragments. The electron-withdrawing nature of the pyridine nitrogen and the cyano group facilitates this type of reaction.
Exploring Structure-Reactivity Relationships in Analog Series
The generation of analog series from this compound is not only a means of discovering new active compounds but also a powerful tool for understanding structure-reactivity and structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and observing the resulting changes in chemical reactivity or biological activity, researchers can deduce the key molecular features responsible for a desired outcome.
The substituents on the this compound ring each play a distinct role in modulating the molecule's properties:
The Chloro Group: As a leaving group in cross-coupling and nucleophilic substitution reactions, its reactivity can be finely tuned by the choice of catalyst and reaction conditions. In the context of SAR, replacing the chlorine with different substituents allows for the exploration of how size, shape, and electronic properties at this position affect biological interactions. For instance, replacing the chlorine with a small hydrogen bond donor or a large hydrophobic group can have profound effects on protein-ligand binding.
The Methoxy Group: This electron-donating group at the 5-position influences the electronic properties of the pyridine ring, potentially affecting the reactivity of the chlorine atom and the cyano group. In SAR studies, the methoxy group can be a key interaction point with a biological target, often participating in hydrogen bonding or occupying a specific hydrophobic pocket. The synthesis of analogs where the methoxy group is replaced by other alkoxy groups, a hydroxyl group, or a simple hydrogen atom can provide valuable insights into the importance of this feature for biological activity.
In a review of the structure-activity relationships of pyridine derivatives, it was noted that the presence and position of substituents like methoxy and amino groups can significantly enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms can sometimes lead to lower activity. nih.gov The systematic derivatization of this compound allows for a detailed investigation of these trends within a specific chemical series. For example, a series of compounds could be synthesized where the chlorine at the 3-position is replaced with various amine-containing moieties, and the resulting analogs could be tested for their biological activity. The data from such a study would provide a clear understanding of the SAR at this position.
Future Research Directions and Unexplored Avenues for 3 Chloro 5 Methoxypicolinonitrile
Novel Catalytic Strategies for its Synthesis and Functionalization
The synthesis and modification of polysubstituted pyridines remain a central focus in organic chemistry. vcu.edu For 3-Chloro-5-methoxypicolinonitrile, future research could pivot towards advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance than traditional approaches.
One promising avenue is the catalytic C-H functionalization of simpler pyridine (B92270) precursors. Research into the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates the potential for direct functionalization without pre-activating the pyridine ring. rsc.org Applying similar principles could lead to novel routes for introducing the methoxy (B1213986) or nitrile groups onto a 3-chloropicoline scaffold. Furthermore, iridium-catalyzed C-H bond activation, which has been mechanistically studied for primary sp³ C-H bonds, could be adapted for the selective functionalization of related heterocyclic systems. nih.gov
Another area ripe for exploration is the catalytic manipulation of the existing functional groups. The chlorine atom serves as a handle for cross-coupling reactions. Advanced palladium, nickel, or copper-based catalyst systems could be employed for Suzuki, Buchwald-Hartwig, Sonogashira, or cyanation reactions at this position, allowing for the introduction of a wide array of carbon, nitrogen, and oxygen-based substituents. A significant challenge and area of research is the development of catalysts that can selectively perform these transformations in the presence of the other functional groups.
Recent breakthroughs, such as the electrochemical single-carbon insertion into polysubstituted pyrroles to form pyridines, highlight the potential for paradigm-shifting synthetic strategies that could be explored for constructing the core picolinonitrile ring system itself. scitechdaily.com
Table 1: Potential Catalytic Reactions for Synthesis and Functionalization
| Reaction Type | Potential Application | Key Advantages |
| C-H Functionalization | Direct introduction of methoxy or other groups onto a chloropicoline core. | Atom economy, reduced synthetic steps. rsc.org |
| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Derivatization at the C3-chloro position to build molecular complexity. | High functional group tolerance, formation of C-C, C-N, C-O bonds. |
| Electrochemical Ring Expansion | Novel synthesis of the pyridine ring from simpler precursors like pyrroles. | Unprecedented site-selective molecular editing. scitechdaily.com |
| Hantzsch-type Synthesis | Assembly of the tetrasubstituted pyridine ring from acyclic precursors. | Convergent, allows for diverse substituent patterns. mdpi.com |
Green Chemistry Approaches in this compound Chemistry
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future work on this compound should prioritize the development of environmentally benign and sustainable processes.
A key focus will be the reduction of hazardous solvents and reagents. Multicomponent reactions (MCRs) represent a powerful tool in this regard, as they can construct complex molecules like substituted pyridines in a single step, minimizing waste. researchgate.net The development of an MCR for this compound or its precursors would be a significant advance. Research has demonstrated the successful synthesis of hydroxy-cyanopyridines via the Guareschi-Thorpe reaction in aqueous media, using non-toxic reagents like ammonium (B1175870) carbonate, which serves as both a nitrogen source and a pH controller. rsc.org Exploring similar water-based syntheses for the target compound is a logical next step. rsc.org
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted organic synthesis has been recognized as a valuable green tool, often leading to dramatically reduced reaction times and increased yields for heterocyclic synthesis. nih.gov Applying microwave irradiation to the synthesis or functionalization reactions of this compound could offer substantial benefits over conventional heating. nih.gov
Furthermore, replacing stoichiometric oxidants, which are often used in the aromatization step of pyridine synthesis (e.g., in Hantzsch-like routes), with catalytic, greener alternatives is crucial. researchgate.net The use of air as a benign oxidant, for instance, has been demonstrated in some metal-free pyridine syntheses and warrants investigation. researchgate.net
Table 2: Comparison of Conventional vs. Potential Green Synthesis Approaches
| Aspect | Conventional Method | Potential Green Alternative |
| Solvent | Often uses organic solvents like DMF or toluene. | Water, green buffers, or solvent-free conditions. rsc.orgrsc.org |
| Energy | Prolonged heating under reflux. | Microwave irradiation for rapid heating. nih.gov |
| Reagents | Use of stoichiometric, often hazardous, reagents (e.g., strong oxidants, toxic chlorinating agents). | Catalytic systems, use of air as an oxidant, non-toxic nitrogen sources like ammonium carbonate. researchgate.netrsc.org |
| Process | Multi-step syntheses with intermediate isolation. | One-pot multicomponent reactions (MCRs). researchgate.net |
Exploration of Advanced Materials Applications (Non-Biological)
The electronic and structural features of this compound make it a candidate for incorporation into advanced functional materials. While specific applications have yet to be reported, its constituent parts—an electron-deficient pyridine ring, a nitrile group capable of coordination and acting as an electron-withdrawing group, and a halogen for further functionalization—are all valuable motifs in materials science.
Future research could explore its use as a building block or ligand for creating novel materials. For example, pyridine derivatives are foundational to many metal-organic frameworks (MOFs) and catalysts. mdpi.com The nitrile and nitrogen ring atom of this compound could act as coordinating sites for metal centers, while the chloro and methoxy groups could tune the electronic properties and porosity of the resulting framework.
In the field of organic electronics, functionalized picolinonitriles could be investigated as components of organic light-emitting diodes (OLEDs) or other electronic materials. bldpharm.com The electron-withdrawing nature of the nitrile group and the electron-deficient pyridine ring can be useful for designing n-type organic semiconductors or host materials in emissive layers. The chlorine atom provides a reactive site for attaching the molecule to larger conjugated systems.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For this compound, the reactivity of the C3-chlorine atom towards nucleophilic aromatic substitution (SNAr) is of particular interest.
SNAr reactions are fundamental for functionalizing electron-deficient aromatic rings. nih.gov While traditionally viewed as a two-step process involving a stable Meisenheimer intermediate, recent studies have revealed that many SNAr reactions are actually concerted (cSNAr) or exist on a mechanistic continuum between stepwise and concerted pathways. nih.govresearchgate.netnih.gov The specific mechanism depends on the nucleophile, the solvent, and the electronic properties of the aromatic substrate. nih.gov
Future research should involve detailed kinetic and computational studies, such as using density functional theory (DFT), to elucidate the precise mechanism of SNAr on this compound with various nucleophiles. nih.govmdpi.com Understanding whether the reaction proceeds via a classic two-step mechanism or a concerted one would enable chemists to better predict reactivity and control reaction outcomes. youtube.com Such studies would clarify the role of the methoxy and nitrile groups in activating or deactivating the ring towards substitution and provide insights that could guide the synthesis of new, complex derivatives. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering superior control, safety, and scalability compared to traditional batch methods. springerprofessional.denih.gov The application of flow chemistry to the synthesis and derivatization of this compound is a significant and unexplored avenue.
Continuous flow reactors offer excellent heat and mass transfer, which is particularly advantageous for highly exothermic or fast reactions. uc.pt This technology would be especially beneficial for handling potentially hazardous reagents or intermediates safely. springerprofessional.de A recent study on the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) utilized a flow reactor to ensure optimal reaction control and improved efficiency. researchgate.net Similarly, researchers at VCU developed a continuous flow process for a halo-substituted nicotinonitrile that reduced a five-step batch process to a single continuous step, increasing the yield from 58% to 92% and projecting a 75% reduction in production cost. vcu.edu
Future work could focus on developing a multi-step, continuous flow synthesis of this compound, integrating reaction, workup, and purification steps into a single automated sequence. durham.ac.uk This approach would not only enhance efficiency and reproducibility but also facilitate the rapid generation of a library of derivatives for screening in materials science applications by sequentially introducing different reagents into the flow stream. durham.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-5-methoxypicolinonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves chlorination and substitution steps on precursor pyridine derivatives. For example, 2-hydroxypicolinonitrile can undergo chlorination followed by methoxy substitution under controlled conditions. Reaction optimization includes using solvents like propionitrile, temperatures between -5°C and 20°C, and catalysts such as 3-picoline to enhance regioselectivity . Monitoring reaction progress via TLC or HPLC ensures minimal side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., methoxy at C5, chloro at C3) and confirm aromatic proton environments.
- IR : Stretching frequencies for nitrile (~2200 cm) and methoxy groups (~1250 cm) validate functional groups.
- MS : High-resolution mass spectrometry confirms molecular formula (e.g., CHClNO) and detects impurities.
Cross-referencing with databases like PubChem ensures accuracy .
Q. What are the key solubility and stability parameters for this compound under varying experimental conditions?
- Methodological Answer : Solubility tests in polar (DMF, DMSO) and non-polar solvents (hexane) guide formulation design. Stability studies under acidic/basic conditions (pH 3–10) and thermal stress (25–60°C) via HPLC reveal degradation pathways. For analogs like 3-Chloro-5-(trifluoromethyl)picolinonitrile, stability in refrigerated storage (2–8°C) is recommended .
Advanced Research Questions
Q. How can researchers design experiments to study structure-activity relationships (SAR) for bioactivity in this compound derivatives?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing methoxy with trifluoromethyl or amino groups) and test biological activity (e.g., enzyme inhibition). Use molecular docking (e.g., MOE software) to predict binding interactions with target proteins. Compare experimental IC values with computational predictions to refine SAR models .
Q. What strategies mitigate competing reactions (e.g., methoxy vs. chloro substitution) during synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution.
- Catalysis : Use regioselective catalysts (e.g., CuCl) to favor chloro substitution at C3.
- Kinetic Control : Lower temperatures (-5°C) slow competing pathways, as seen in pyridine-based syntheses .
Q. How should discrepancies in reported biological activities across studies be addressed?
- Methodological Answer : Conduct meta-analyses to identify variables (e.g., assay conditions, cell lines). For example, discrepancies in kinase inhibition data may arise from ATP concentration differences. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for substitution reactions. Molecular dynamics simulations (e.g., using GROMACS) assess solvation effects. Compare predicted activation energies with experimental yields to refine reaction pathways .
Q. How can purification methods be optimized to achieve high-purity (>99%) this compound?
- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water). Monitor purity via GC with DMAC as solvent, using calibration curves for quantification .
Q. What advanced analytical techniques resolve structural ambiguities (e.g., regiochemistry) in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
